

Calibration standards for Aluminum-26 AMS measurements.

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Compound of Interest

Compound Name: Aluminum-26

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Technical Support Center: Aluminum-26 AMS Measurements

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Accelerator Mass Spectrometry (AMS) for the measurement of **Aluminum-26** (^{26}Al).

Frequently Asked Questions (FAQs)

Q1: Which are the most commonly used calibration standards for ^{26}Al AMS measurements?

A1: The most widely used primary standards for ^{26}Al AMS are those prepared and distributed by K. Nishiizumi.[1][2] These standards were prepared by sequentially diluting a highly concentrated ^{26}Al solution (NBS SRM 4229) with natural aluminum.[3][4] They are used for normalization in most AMS laboratories worldwide.[2]

Q2: Why is the normalization of my measured $^{26}\text{Al}/^{27}\text{Al}$ ratios crucial?

A2: Normalization is essential for ensuring the accuracy and comparability of AMS measurements.[5] AMS does not directly measure absolute isotope ratios but compares the ratio in a sample to that of a known reference material.[5] Normalizing your sample data to a primary standard, such as the Nishiizumi standards, corrects for instrumental variations and

allows for accurate comparison of results across different measurement sessions and laboratories.[3][5]

Q3: What is a procedural blank and why is it important?

A3: A procedural blank is a sample that contains no ^{26}Al from the object of study but is processed through the entire chemical preparation and measurement procedure alongside the actual samples.[3] Its purpose is to quantify any ^{26}Al contamination introduced during sample processing or from the reagents used.[6] Correcting for the blank value is critical for obtaining accurate results, especially for samples with low ^{26}Al concentrations.[6]

Q4: What are the primary sources of background in ^{26}Al AMS measurements?

A4: Background in ^{26}Al AMS can originate from several sources:

- Instrumental Background: Cross-talk in the ion source or events erroneously recorded as ^{26}Al .[6]
- Sample Processing Contamination: Introduction of ^{26}Al from reagents, labware, or atmospheric dust during the chemical preparation of the sample.[6]
- Carrier Material: The stable aluminum (^{27}Al) carrier added to the sample may contain trace amounts of ^{26}Al .[6]
- Isobaric Interferences: The stable isobar ^{26}Mg does not form stable negative ions when using an Al^- beam, effectively eliminating this interference.[6] However, when using an AlO^- beam to achieve higher ion currents, $^{26}\text{MgO}^-$ can cause interference that must be suppressed.[6] Other interferences, such as from $^{35}\text{Cl}^{4+}$, have also been identified.[7]

Troubleshooting Guide

This guide addresses common issues encountered during ^{26}Al AMS experiments.

Issue 1: Low or Unstable ^{27}Al Ion Beam Current

Possible Cause	Troubleshooting Step
Sample Impurities	Elemental impurities in the Al ₂ O ₃ target can suppress ion beam currents. Titanium and aluminum that co-elutes during chromatography are known to be particularly problematic.[4] Review your chemical purification protocol to ensure efficient removal of these elements.
Poor Target Quality	Incomplete conversion of aluminum to Al ₂ O ₃ , or improper mixing with the conductive binder (e.g., Niobium or Silver powder) can lead to a poor and unstable beam. Ensure complete oxidation and homogenous mixing.
Ion Source Issues	The ion source may be dirty or not properly tuned. Follow the manufacturer's instructions for cleaning and tuning the ion source.

Issue 2: High or Variable Procedural Blank Values

Possible Cause	Troubleshooting Step
Contaminated Reagents	One or more reagents (acids, water, carrier) may be contaminated with ²⁶ Al. Test each reagent individually to identify the source of contamination. Consider using sub-boiled acids for critical steps.[8]
Lab Environment	Dust in the clean lab can be a significant source of contamination. Ensure proper clean lab protocols are followed, including regular cleaning of surfaces and use of HEPA-filtered air.
Cross-Contamination	Cross-contamination can occur from high-concentration samples or standards. Ensure thorough cleaning of all labware between samples and process blanks separately from high-level samples.

Issue 3: Measured $^{26}\text{Al}/^{27}\text{Al}$ Ratios Are Inconsistent or Not Reproducible

Possible Cause	Troubleshooting Step
Inconsistent Sample Preparation	Variations in the chemical purification process between samples can lead to inconsistent results. Ensure that all samples, standards, and blanks are treated identically.
Normalization Errors	Incorrectly applying the normalization factor or using an inappropriate standard value will lead to erroneous results. Double-check all calculations and ensure you are normalizing to the correct, accepted value for the standard used. [5]
Instrumental Instability	Drifts in the performance of the AMS instrument during the measurement run can affect reproducibility. Monitor the performance of the instrument by measuring standards and blanks frequently throughout the analytical sequence.

Issue 4: Suspected Isobaric Interference

| Possible Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | ^{26}Mg Interference (when using AlO^- beam) | The presence of magnesium in the sample can lead to interference from $^{26}\text{MgO}^-$. While modern AMS systems have effective methods for suppressing this, very high Mg content can still be problematic. Evaluate the Mg content of your samples and, if necessary, enhance the chemical purification to remove Mg. Alternatively, use the Al^- beam, which is free from this interference.[\[6\]](#) | | Other Interferences (e.g., Cl) | Chlorine has been identified as a potential source of interference ($^{35}\text{Cl}^{4+}$).[\[7\]](#) If samples have been exposed to chlorine-containing reagents (like HCl), ensure thorough rinsing. If interference is suspected, analyzing a sample known to be free of ^{26}Al but containing the suspected interfering element can help confirm the issue. |

Data Presentation: Commonly Used ^{26}Al Calibration Standards

The following table summarizes the $^{26}\text{Al}/^{27}\text{Al}$ ratios for a series of widely used calibration standards prepared by K. Nishiizumi. These were created by diluting the National Bureau of Standards (NBS) SRM 4229.[\[2\]](#)[\[3\]](#)

Standard Name	Nominal $^{26}\text{Al}/^{27}\text{Al}$ Ratio	Reference
KNSTD (2001 Series)	7.444×10^{-11}	[2] [3]
KNSTD (2001 Series)	3.096×10^{-11}	[2] [3]
KNSTD (2001 Series)	1.065×10^{-11}	[2] [3]
KNSTD (2001 Series)	4.694×10^{-12}	[2] [3]
KNSTD (2001 Series)	1.818×10^{-12}	[2] [3]
KNSTD (2001 Series)	4.99×10^{-13}	[2] [3]
New SRM (2014 Series)	5.000×10^{-11}	[2]
New SRM (2014 Series)	1.500×10^{-11}	[2]
New SRM (2014 Series)	7.501×10^{-12}	[2]
New SRM (2014 Series)	2.501×10^{-12}	[2]
New SRM (2014 Series)	5.01×10^{-13}	[2]
New SRM (2014 Series)	1.51×10^{-13}	[2]

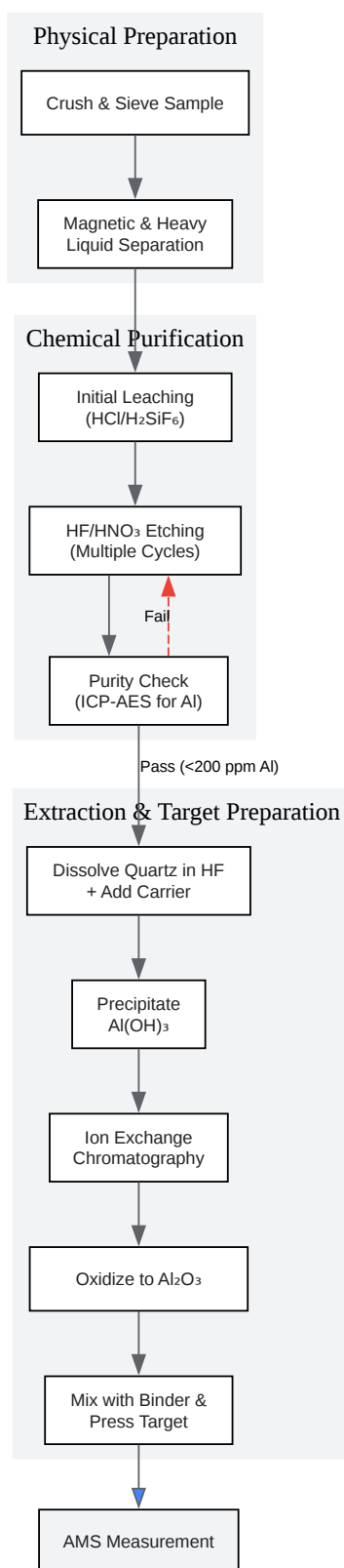
Experimental Protocols

Protocol 1: Chemical Purification of Quartz for ^{26}Al Extraction

This protocol provides a general methodology for the extraction and purification of quartz from rock or sediment samples, a common procedure in cosmogenic nuclide studies.

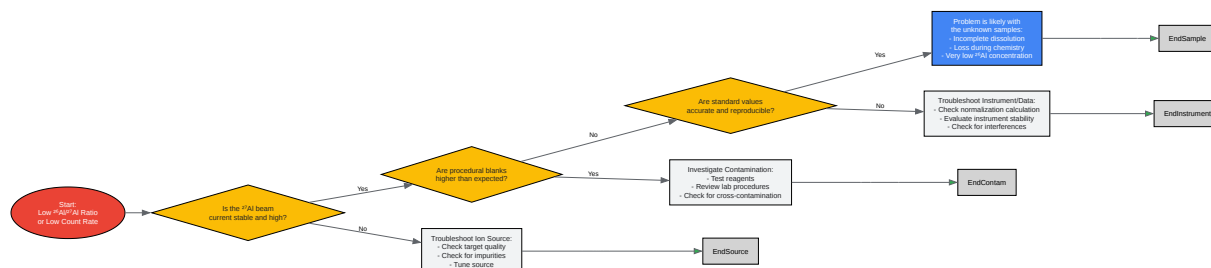
- Sample Preparation: Crush and sieve the sample to the desired grain size fraction (e.g., 250-500 μm).[\[9\]](#)
- Physical Separation (Optional but Recommended): Use magnetic separation and heavy liquid separation to remove non-quartz minerals.[\[10\]](#)
- Initial Leaching: Treat the sample with an acid mixture (e.g., HCl and H_2SiF_6) to dissolve carbonates and some silicate minerals.[\[9\]](#)
- Phosphoric Acid Treatment: An effective alternative or supplementary step involves heating the sample in hot phosphoric acid (H_3PO_4) at $\sim 250^\circ\text{C}$. This preferentially dissolves most silicate minerals, leaving the quartz intact.[\[11\]](#)
- HF Etching: Perform multiple leaching steps with a dilute solution of hydrofluoric acid (HF) and nitric acid (HNO_3), often in an ultrasonic bath. This step is crucial for removing any remaining silicate minerals and, importantly, the outer layer of the quartz grains which may contain atmospheric ^{10}Be and non-cosmogenic ^{26}Al .[\[10\]](#)[\[11\]](#)
- Purity Check: After purification, it is advisable to digest a small aliquot of the quartz and measure its stable aluminum content (e.g., by ICP-AES) to ensure purity. An Al concentration of <200 ppm is often considered a benchmark for readiness for the next stage.[\[10\]](#)
- Quartz Dissolution: Dissolve the purified quartz completely in concentrated HF. Add a known amount of ^9Be and ^{27}Al carrier solution at this stage.[\[10\]](#)
- Hydroxide Precipitation: Add sulfuric acid (H_2SO_4) and fume the solution to remove silicon as SiF_4 . Dilute the solution and precipitate Be and Al hydroxides by raising the pH.[\[10\]](#)
- Ion Exchange Chromatography: Separate Al from Be and other interfering elements using ion-exchange chromatography columns.[\[2\]](#)
- Final Precipitation and Oxidation: Precipitate the purified aluminum as aluminum hydroxide ($\text{Al}(\text{OH})_3$). Calcine the precipitate in a furnace to convert it to aluminum oxide (Al_2O_3), which is the material loaded into the AMS target.[\[10\]](#)

Visualizations



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Caption: Workflow for preparing Al_2O_3 targets from quartz.



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Caption: Troubleshooting logic for low ^{26}Al signals.

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